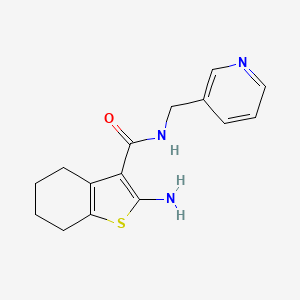

2-amino-N-(piridin-3-ilmetil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida

Descripción general

Descripción

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

La estructura central de este compuesto es similar a la de otras moléculas que han mostrado promesa en la terapia anticancerígena. Los compuestos con el andamiaje de benzotiofeno se han investigado por su actividad citotóxica contra varias líneas celulares de cáncer humano. Por ejemplo, los derivados de este andamiaje han demostrado potencial como inhibidores contra la línea celular de cáncer de mama MDA-MB-231, con un derivado que muestra un valor de IC50 de 1.4 μM, lo que indica una fuerte actividad inhibitoria .

Inhibición del factor de crecimiento endotelial vascular (VEGF)

Este compuesto ha mostrado potencial en la inhibición de los receptores de VEGF, que juegan un papel importante en la angiogénesis tumoral. Al inhibir VEGFR2, podría potencialmente reducir la vascularización de los tumores, limitando así su crecimiento y metástasis. Esta aplicación es particularmente relevante en el contexto de las terapias contra el cáncer dirigidas .

Propiedades antimicrobianas

La parte de benzotiofeno es conocida por poseer propiedades antimicrobianas. Si bien el compuesto específico en cuestión no se ha relacionado directamente con la actividad antimicrobiana, sus análogos estructurales se han utilizado para desarrollar nuevos agentes antimicrobianos, lo que sugiere posibles aplicaciones en este campo .

Modulación de la resistencia a los fármacos

Uno de los desafíos en el tratamiento del cáncer es la resistencia a los fármacos. Compuestos como la 2-amino-N-(piridin-3-ilmetil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida podrían explorarse por su capacidad para modular los mecanismos de resistencia a los fármacos, restaurando potencialmente la eficacia de los fármacos anticancerígenos existentes .

Actividad antiinflamatoria

Las propiedades antiinflamatorias de los derivados del benzotiofeno los convierten en candidatos para el desarrollo de nuevos medicamentos antiinflamatorios. Su capacidad para modular las vías inflamatorias podría conducir a nuevos tratamientos para enfermedades inflamatorias crónicas .

Potenciación selectiva de CFTR

Los compuestos con un andamiaje de benzotiofeno se han estudiado por su función como potenciadores selectivos del regulador de la conductancia transmembrana de la fibrosis quística (CFTR). Esta aplicación es significativa en el tratamiento de la fibrosis quística, donde mejorar la función de CFTR puede aliviar los síntomas .

Espectro farmacológico

Dado el amplio espectro farmacológico de los derivados de 2-aminotiazol, las aplicaciones de este compuesto podrían extenderse a otras áreas como las actividades antivirales, anticonvulsivantes, antidiabéticas y antileishmaniales. Estas aplicaciones merecen una mayor exploración y podrían conducir al desarrollo de diversos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .

Biochemical Pathways

Given the potential cdk2 inhibition, it can be inferred that the compound may affect pathways related to cell cycle progression and apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential anti-cancer effects .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which are essential for cell cycle regulation .

Cellular Effects

The effects of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the CDK2/cyclin A2 complex, thereby halting cell proliferation . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, it may also influence other signaling pathways and enzymes, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity and induces apoptosis without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic processes can alter the compound’s efficacy and potential side effects, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout various tissues, with a preference for targeting cancerous cells due to its interactions with CDK2 . The compound’s localization and accumulation in specific tissues influence its therapeutic potential and side effects .

Subcellular Localization

The subcellular localization of 2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy in inhibiting cell proliferation and inducing apoptosis .

Propiedades

IUPAC Name |

2-amino-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c16-14-13(11-5-1-2-6-12(11)20-14)15(19)18-9-10-4-3-7-17-8-10/h3-4,7-8H,1-2,5-6,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXNGJFJZHAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131097 | |

| Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522597-99-5 | |

| Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522597-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-3-carboxamide, 2-amino-4,5,6,7-tetrahydro-N-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)